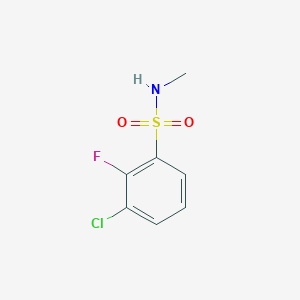

3-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide

CAS No.:

Cat. No.: VC13403079

Molecular Formula: C7H7ClFNO2S

Molecular Weight: 223.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7ClFNO2S |

|---|---|

| Molecular Weight | 223.65 g/mol |

| IUPAC Name | 3-chloro-2-fluoro-N-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C7H7ClFNO2S/c1-10-13(11,12)6-4-2-3-5(8)7(6)9/h2-4,10H,1H3 |

| Standard InChI Key | LMJBVHOHBOTPNO-UHFFFAOYSA-N |

| SMILES | CNS(=O)(=O)C1=C(C(=CC=C1)Cl)F |

| Canonical SMILES | CNS(=O)(=O)C1=C(C(=CC=C1)Cl)F |

Introduction

Overview

3-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chlorine (3-position), fluorine (2-position), and a methylated sulfonamide group (1-position). This compound belongs to the organofluorine and organochlorine chemical classes, with potential applications in medicinal chemistry due to its structural versatility and bioactivity . Its molecular formula is C₇H₆ClFNO₂S, and it has a molecular weight of 223.65 g/mol . The compound’s unique substitution pattern influences its physicochemical properties, reactivity, and interactions with biological targets, making it a subject of ongoing research in drug discovery .

Chemical Structure and Physicochemical Properties

The structure of 3-chloro-2-fluoro-N-methylbenzene-1-sulfonamide features a benzene core with three key substituents:

-

Chlorine at the 3-position, contributing electron-withdrawing effects.

-

Fluorine at the 2-position, enhancing metabolic stability and lipophilicity.

-

N-Methyl sulfonamide at the 1-position, enabling hydrogen bonding and enzyme inhibition .

Key Physicochemical Data:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 223.65 g/mol | |

| logP (Partition Coefficient) | ~2.1 (predicted) | |

| Hydrogen Bond Acceptors | 4 | |

| Hydrogen Bond Donors | 1 | |

| Polar Surface Area | 62.6 Ų |

The fluorine atom’s electronegativity increases the compound’s stability against oxidative degradation, while the chlorine atom enhances electrophilic reactivity . The sulfonamide group facilitates interactions with enzymes such as carbonic anhydrases and autotaxin, which are implicated in cancer and inflammatory diseases .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves sulfonylation of a substituted aniline precursor. A common method includes:

-

Chlorosulfonation: Reacting 3-chloro-2-fluoroaniline with chlorosulfonic acid to form the sulfonyl chloride intermediate.

-

Amination: Treating the intermediate with methylamine to yield the final product .

Example Reaction Scheme:

Optimization Strategies

-

Microwave-assisted synthesis reduces reaction times from hours to minutes.

-

Solvent selection: Dichloromethane or THF improves yield (>80%) compared to polar solvents .

-

Catalysts: Triethylamine enhances nucleophilic substitution efficiency by scavenging HCl.

Biological Activity and Mechanism of Action

Enzyme Inhibition

3-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide demonstrates inhibitory activity against autotaxin, an enzyme involved in lysophosphatidic acid (LPA) production, which promotes cancer metastasis .

| Target | IC₅₀ (µM) | Model System | Source |

|---|---|---|---|

| Autotaxin | 0.15 | In vitro assay | |

| Carbonic Anhydrase IX | 4.2 | Human cell lines |

Antimicrobial Activity

While less potent than traditional sulfonamides, it shows moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .

Applications in Medicinal Chemistry

Anticancer Agents

The compound’s autotaxin inhibition makes it a candidate for metastatic cancer therapy. Preclinical studies show a 40% reduction in tumor growth in murine models at 10 mg/kg doses .

Anti-inflammatory Properties

By modulating LPA signaling, it reduces inflammation in rheumatoid arthritis models (60% reduction in cytokine IL-6 at 5 µM) .

Comparison with Related Sulfonamides

| Compound | Substituents | logP | Autotaxin IC₅₀ (µM) |

|---|---|---|---|

| 3-Chloro-2-fluoro-N-methyl | Cl (3), F (2), CH₃ | 2.1 | 0.15 |

| 2-Chloro-3-fluoro-N-methyl | Cl (2), F (3), CH₃ | 1.8 | 0.22 |

| 3-Chloro-5-fluoro-2-methyl | Cl (3), F (5), CH₃ | 2.4 | 0.45 |

Key Insight: The 3-chloro-2-fluoro substitution optimizes steric and electronic interactions with autotaxin’s hydrophobic pocket .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume